molecular formula C19H17N5O2S B2762425 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-26-4

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2762425
CAS No.: 852144-26-4
M. Wt: 379.44
InChI Key: IQKHXRQPTGKWQR-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an indole moiety, and a nitrobenzyl thioether group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Introduction of the Nitrobenzyl Thioether Group: The nitrobenzyl thioether group is introduced through a nucleophilic substitution reaction between a nitrobenzyl halide and a thiol derivative.

    Coupling with Indole: The final step involves coupling the triazole derivative with an indole moiety through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like m-chloroperbenzoic acid.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides, sulfones.

    Substitution: Nitroindole, halogenated indole derivatives.

Scientific Research Applications

3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrobenzyl thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring may also interact with various biological targets, contributing to the compound’s bioactivity. The indole moiety is known for its ability to interact with a wide range of biological receptors, further enhancing the compound’s pharmacological potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole
  • ethyl 4-amino-2-[(3-nitrobenzyl)thio]-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, 3-(4-ethyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole stands out due to its unique combination of a triazole ring, an indole moiety, and a nitrobenzyl thioether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-ethyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-2-23-18(16-11-20-17-9-4-3-8-15(16)17)21-22-19(23)27-12-13-6-5-7-14(10-13)24(25)26/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKHXRQPTGKWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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